Ethyl 2-(tert-butylamino)acetate
Description
Ethyl 2-(tert-butylamino)acetate is an organic compound characterized by an ethyl ester group and a tert-butylamino substituent attached to the acetate backbone. Its molecular formula is C₉H₁₉NO₂, with CAS numbers 37885-76-0 (primary) and 145060-76-0 (Boc-protected derivative) . The compound is synthesized via multi-step procedures, including alkylation or esterification reactions, as seen in analogous syntheses of tert-butylamino-functionalized esters . It is available in purities ≥95% for research applications, particularly in life sciences and medicinal chemistry as a precursor or intermediate .
Properties
IUPAC Name |
ethyl 2-(tert-butylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKBSWWRBCOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380524 | |
| Record name | Ethyl 2-(tert-butylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37885-76-0 | |
| Record name | Ethyl 2-(tert-butylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(tert-butylamino)acetate typically involves the esterification of 2-(tert-butylamino)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(tert-butylamino)acetic acid+ethanolacid catalystEthyl 2-(tert-butylamino)acetate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of anhydrous conditions and efficient separation techniques, such as distillation or crystallization, are crucial to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions can replace the ethoxy group, forming 2-(tert-butylamino)acetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 2-(tert-butylamino)acetic acid.
Reduction: 2-(tert-butylamino)ethanol.
Substitution: 2-(tert-butylamino)acetic acid.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-(tert-butylamino)acetate finds applications across multiple fields:
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows for the production of diverse derivatives.
Pharmaceutical Development
This compound is utilized in pharmaceutical synthesis as a building block for biologically active compounds. Its structural features facilitate the design of new drugs targeting specific biological pathways.
Biological Studies
Research indicates that this compound can interact with various enzymes and receptors due to its functional groups, making it valuable in studies related to amino acid derivatives and their biological activities.
Comparative Analysis with Related Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C8H17NO2 | Versatile in organic synthesis; potential antimicrobial activity |
| 2-(tert-butylamino)acetic acid | C6H13NO2 | More polar; less lipophilic than the ethyl ester |
| Tert-Butylamine | C4H11N | Simple amine used widely in organic synthesis |
| Ethyl Acetate | C4H8O2 | Common solvent; different reactivity |
Antimicrobial Activity
A study demonstrated that incorporating this compound into acrylic resins resulted in antimicrobial properties. The presence of amino groups on the resin surface inhibited microorganism growth, indicating potential applications in medical devices and oral health products for elderly patients using dentures.
Case Study: Antimicrobial Properties
Incorporation into dental materials showed significant inhibition of bacterial growth, suggesting improved oral health outcomes when used in denture applications.
Photocatalytic Reactions
Research indicates that this compound can enhance photocatalytic interactions under UV light, leading to effective degradation of environmental pollutants.
Case Study: Photocatalytic Efficiency
Studies revealed that this compound significantly improved the degradation of pollutants when used with specific photocatalysts under UV irradiation, demonstrating its utility in environmental remediation processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can engage in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare Ethyl 2-(tert-butylamino)acetate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.
Substituted Esters: Ethyl vs. Benzyl Groups
- Key Differences: Ethyl vs. Amino Group: Replacing tert-butylamino with benzylamino (C₁₁H₁₅NO₂) reduces steric bulk, which may improve reaction kinetics in nucleophilic substitutions .
Amino Group Modifications: Boc-Protected Analogs
| Compound Name | CAS Number | Molecular Formula | Purity | Applications |
|---|---|---|---|---|
| Ethyl 2-((tert-Butoxycarbonyl)amino)acetate | 14719-37-0 | C₉H₁₇NO₄ | 95+% | Amino protection; peptide synthesis |
- Comparison: The Boc-protected derivative (C₉H₁₇NO₄) offers stability for amino group preservation during synthetic steps, unlike the free amine in this compound, which may participate in unwanted side reactions .
Phenyl-Substituted Esters: Functional Analogues
| Compound Name | CAS Number | Molecular Formula | Applications |
|---|---|---|---|
| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | Precursor for phenylacetone synthesis |
- Comparison: Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) lacks the amino group but shares the ethyl ester functionality, highlighting the role of substituents in directing reactivity (e.g., ketone vs. amine intermediates) .
Biological Activity
Ethyl 2-(tert-butylamino)acetate (CAS Number: 37885-76-0) is an organic compound notable for its potential applications in pharmacology and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : 159.226 g/mol
- Density : 0.92 g/cm³
- Boiling Point : 190.7 °C
- Flash Point : 69.2 °C
This compound features an ethyl group linked to a tert-butylamino group and a carboxylate functional group, which contributes to its moderate polarity and solubility in organic solvents but limited solubility in water .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tert-butylamino group can engage in hydrogen bonding and electrostatic interactions, which may influence the activity of target molecules. Additionally, the ester group can undergo hydrolysis, releasing active amino acid derivatives that participate in biochemical pathways.
Biological Applications
This compound has been investigated for several biological applications:
- Pharmaceutical Synthesis : It serves as a building block for synthesizing biologically active molecules, including pharmaceuticals .
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties when incorporated into polymers, suggesting potential applications in medical devices .
- Photocatalytic Reactions : Studies have shown that this compound can enhance photocatalytic interactions under UV light, indicating its utility in environmental applications.
Case Study 1: Antimicrobial Properties
A study demonstrated that incorporating this compound into acrylic resins resulted in antimicrobial activity. The presence of amino groups on the resin surface was linked to the inhibition of microorganism growth, highlighting the compound's potential for improving oral health in elderly patients through denture applications .
Case Study 2: Photocatalytic Efficiency
Research on photocatalytic interactions revealed that this compound could effectively enhance the degradation of pollutants when used with specific photocatalysts under UV light. This finding suggests its applicability in environmental remediation processes.
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | CHNO | Versatile in organic synthesis; potential antimicrobial activity |
| Tert-Butylamine | CHN | Simple amine used widely in organic synthesis |
| Ethyl Acetate | CHO | Common solvent; different reactivity |
| 2-(Tert-Butylamino)ethyl Methacrylate | CHNO | Used in polymerization; similar amine functionality |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(tert-butylamino)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butylamine can react with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile. Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Acetonitrile or DMF improves solubility of intermediates.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Yield improvements (~70–85%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of tert-butylamine to ethyl chloroacetate) .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key spectroscopic data for structural confirmation include:
| Technique | Observed Data | Reference Compound | Interpretation |
|---|---|---|---|
| IR (ATR) | 3400 cm⁻¹ (N-H stretch), 2981 cm⁻¹ (C-H aliphatic), 1620 cm⁻¹ (C=O ester) | Similar tert-butylamino esters | Confirms amine and ester functional groups. |
| HR-MS | [M+H⁺] calcd: 316.1423; found: 316.1424 | — | Validates molecular formula (C₁₇H₂₀N₂O₄). |
| ¹H NMR | δ 1.44 (s, 9H, tert-butyl), 4.12 (q, 2H, OCH₂CH₃), 3.30 (s, 2H, NCH₂CO) | — | Assigns proton environments and confirms tert-butyl/ester groups. |
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Shelf life exceeds 2 years under these conditions .
- Safety : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer : Spectral contradictions (e.g., unexpected IR peaks or MS fragments) may arise from tautomerism or impurities. Strategies include:
- Comparative analysis : Cross-reference observed data with analogous compounds (e.g., tert-butylamino esters in ).
- Isolation of intermediates : Use preparative HPLC to isolate and characterize by-products (e.g., enol tautomers) .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA).
Q. What are the challenges in achieving high enantiomeric purity in derivatives of this compound, and what chiral resolution methods are effective?
- Methodological Answer : The tert-butyl group introduces steric hindrance, complicating asymmetric synthesis. Solutions include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during esterification.
- Chromatographic resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers with >98% ee .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipase PS) selectively cleaves one enantiomer .
Q. How does the tert-butylamino group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The bulky tert-butyl group sterically shields the amino nitrogen, reducing nucleophilicity. Mitigation strategies:
- Activation : Use strong bases (e.g., LDA) to deprotonate the amine for alkylation .
- Protection : Temporarily protect the amino group with Boc anhydride, then deprotect post-reaction .
- Solvent effects : Polar solvents (DMF, DMSO) enhance solubility of sterically hindered intermediates .
Q. What stability challenges arise when this compound is used in aqueous media, and how can they be addressed?
- Methodological Answer : Hydrolysis of the ester group occurs rapidly in water (t₁/₂ ~4–6 hours at pH 7). Stabilization methods:
- pH control : Maintain neutral to slightly acidic conditions (pH 5–6) to slow hydrolysis.
- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous solvents (e.g., DMSO) before use .
Q. What role does this compound play in the synthesis of bioactive molecules?
- Methodological Answer : It serves as a key intermediate in medicinal chemistry:
- Anticancer agents : Derivatives like Ethyl 2-{3-(tert-butylamino)-6-methoxy-1H-isoindol-1-yl}acetate exhibit topoisomerase inhibition (IC₅₀ = 1.2 µM) .
- Antimicrobials : N-(tert-butyl) carboxamide derivatives show MIC values of 4–8 µg/mL against S. aureus .
- Pharmacokinetics : The tert-butyl group enhances metabolic stability (t₁/₂ in plasma: ~8 hours in murine models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
